molecular formula C13H16O4 B3101858 Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate CAS No. 1403567-34-9

Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate

Cat. No. B3101858
CAS RN: 1403567-34-9
M. Wt: 236.26 g/mol
InChI Key: ISFGZMZPNNGHQH-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate” seems to be a complex organic compound. It likely contains an ester functional group (from the “oxopropanoate” part of the name), a methoxy group (an oxygen bonded to a methyl group), and a methyl-substituted phenyl group (a benzene ring with a methyl group attached) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “(4-Methoxy-3-methylphenyl)methanamine” and “4-(4-Methoxy-3-methylphenyl)but-3-yn-1-ol” have been synthesized . The synthesis of these compounds could potentially provide insights into the synthesis of “Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate”.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate has been utilized in the synthesis of 1-substituted-3-(4'-methylphenyl)-4-n-substituted p-sulphamylbenzeneazo) pyrazolin-5-ones, which were evaluated as potential fungicides and bactericides. These compounds exhibited marginal antifungal and antibacterial activities (Ahluwalia, Dutta, & Sharma, 1986).
  • Research involving the asymmetric reduction of 3-aryl-3-keto esters, including Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate, has been conducted using Rhizopus species. The enantioselective reduction by Rhizopus arrhizus and other Rhizopus sp. yielded the corresponding (S)-alcohols, with the best results obtained with Rhizopus arrhizus (wild type) and Rhizopus nivius NCIM 958 (Salvi & Chattopadhyay, 2006).

Biological Activities

  • Studies on the synthesis of ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which could be related structurally to Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate, have developed methodologies based on reactions involving ethyl cyanoacetate and carbon disulfide. These compounds might have potential applications in the development of novel bioactive molecules (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).

Analytical Methods

  • A quantitative bioanalytical method for an acetylcholinesterase inhibitor structurally related to Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate has been established, including its physicochemical characterization and in vitro metabolite profiling. This highlights the importance of analytical techniques in the study and development of compounds based on Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate (Nemani, Shard, & Sengupta, 2018).

Safety and Hazards

The safety data sheet for a related compound, “4-Methoxy-3-methylphenylboronic acid”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to note that the safety and hazards of “Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate” could be different and should be determined separately.

properties

IUPAC Name

ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-17-13(15)8-11(14)10-5-6-12(16-3)9(2)7-10/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFGZMZPNNGHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate

Synthesis routes and methods

Procedure details

At room temperature, to a mixture of 1-(4-methoxy-3-methylphenyl)-ethanone (described in Reference Preparation example 48) and tetrahydrofuran 200 ml was added diethyl carbonate 16.1 g, 55% sodium hydride 6.2 g, dibenzo-18-crown-6 0.05 g and ethanol 3 mL, and the resulting mixture was stirred with heating under reflux for eight hours. To the reaction mixture was added water, and the resulting mixture was acidified with 10% aqueous hydrochloric acid solution and was extracted with ethyl acetate. The organic layer was washed with water and was dried over anhydrous magnesium sulfate, and was then concentrated under reduced pressure. The resulting residue was subjected to a silica gel column chromatography to give 3-(4-methoxy-3-methyl-phenyl)-3-oxo-propionic acid ethyl ester 14.8 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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